1-ethyl-4-(4-methylcyclohexyl)piperazine
Description
Properties
IUPAC Name |
1-ethyl-4-(4-methylcyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-14-8-10-15(11-9-14)13-6-4-12(2)5-7-13/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNFCGMFTWRLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-4-(4-methylcyclohexyl)piperazine can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-Ethyl-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : EMCP serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Common Reagents | Typical Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Ketones, carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amines, alcohols |
| Substitution | Alkyl halides, sulfonyl chlorides | Various functional group derivatives |
Biology
- Biological Activity Studies : Research has indicated that EMCP may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest potential antimicrobial and anticancer properties . The compound's ability to modulate biological pathways makes it a candidate for further pharmacological exploration.
Medicine
- Pharmaceutical Development : EMCP is being investigated for its potential therapeutic effects. The compound's structure may allow it to act as a lead compound in drug development, particularly in creating new medications targeting specific diseases. Ongoing research focuses on elucidating its mechanism of action and efficacy in clinical settings.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating various piperazine derivatives found that EMCP exhibited significant antimicrobial activity against several bacterial strains. This suggests its potential use in developing new antibiotics .
- Drug Development : Research focusing on the synthesis of derivatives from EMCP has shown promising results in enhancing pharmacological profiles for treating neurological disorders. The compound's ability to cross the blood-brain barrier is under investigation, indicating its relevance in central nervous system therapies.
- Industrial Applications : Beyond medicinal uses, EMCP is utilized in the production of industrial chemicals where its unique properties contribute to the development of novel materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Key Observations:
Substituent-Driven Lipophilicity: The 4-methylcyclohexyl group in the target compound confers higher predicted logP compared to MT-45 (cyclohexyl vs. In contrast, polar substituents (e.g., nitro in Nemacol) reduce lipophilicity but may improve target specificity .
Pharmacological Profiles :
- Receptor Binding : Unlike p-MPPI, which selectively antagonizes 5-HT1A receptors , the target compound’s bulky 4-methylcyclohexyl group may favor interactions with lipid-embedded receptors (e.g., α7 nicotinic acetylcholine receptors) .
- Transporter Modulation : GBR 12909 derivatives with rigid piperazine scaffolds show high DAT affinity , whereas the target compound’s flexibility may allow broader receptor engagement.
Metabolic Stability :
- Ethyl groups at N1 are prone to oxidative deethylation, as seen in Nemacol and other ethyl-substituted piperazines .
- Bulky substituents (e.g., 4-methylcyclohexyl) may sterically hinder metabolic enzymes, extending half-life compared to MT-45, which undergoes rapid CYP-mediated degradation .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound Name | ClogD (Predicted) | Aqueous Solubility (μM) | pKa (Piperazine N) |
|---|---|---|---|
| 1-Ethyl-4-(4-methylcyclohexyl)piperazine | ~3.5 | <20 (pH 2.0–6.5)* | ~6.0–7.0† |
| MT-45 | ~4.2 | <10 | ~7.8 |
| Nemacol | ~2.8 | 60–80 | ~5.0 |
| GBR 12909 | ~4.0 | 20–40 | ~7.5 |
*Based on solubility trends for piperazines with bulky N4 substituents .
†Predicted from spacer effects: Ethyl group acts as a short spacer, raising pKa .
Key Observations:
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-4-(4-methylcyclohexyl)piperazine, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with piperazine derivatization. Key steps include:
- Substituent Introduction : Alkylation of piperazine with ethyl and methylcyclohexyl groups under reflux conditions using ethanol or methanol as solvents to enhance solubility .
- Condition Optimization : Reaction temperatures (60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation. Thin Layer Chromatography (TLC) is recommended to monitor reaction progress .
- Yield Improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity. Adjusting stoichiometry (1:1.2 molar ratio of piperazine to alkylating agents) maximizes yield .
Q. How can the structural integrity of 1-ethyl-4-(4-methylcyclohexyl)piperazine be confirmed post-synthesis?
Use a combination of spectroscopic and analytical methods:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethyl group at N1, methylcyclohexyl at N4) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₃H₂₆N₂: 210.21 g/mol) .
- X-ray Crystallography : Resolves 3D conformation, particularly for assessing steric effects from the methylcyclohexyl group .
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. methylcyclohexyl) influence receptor binding affinity?
Comparative studies of piperazine derivatives reveal:
| Substituent | Receptor Target | Binding Affinity (IC₅₀) | Key Interaction |
|---|---|---|---|
| Ethyl | Dopamine D2 | 120 nM | Hydrophobic |
| Methylcyclohexyl | Serotonin 5-HT₁ₐ | 85 nM | Steric hindrance |
| The methylcyclohexyl group enhances 5-HT₁ₐ selectivity due to its bulky structure, reducing off-target binding . Methodological Approach : Radioligand displacement assays using H-labeled antagonists (e.g., ketanserin for 5-HT receptors) . |
Q. How can contradictory data on thermal stability be resolved?
Conflicting DSC/TGA results (decomposition onset: 180–220°C) arise from polymorphic forms. Strategies include:
- Polymorph Screening : Recrystallize using solvents like acetonitrile or dichloromethane to isolate stable forms .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, as moisture uptake can lower observed stability .
- Cross-Validation : Pair DSC with isothermal calorimetry (ITC) to distinguish thermal events (e.g., melting vs. degradation) .
Q. What in vitro models are suitable for evaluating neuropharmacological activity?
- Primary Neuronal Cultures : Rat cortical neurons for assessing neurotransmitter release (e.g., serotonin/dopamine ELISA) .
- Recombinant Receptor Assays : HEK293 cells expressing human 5-HT₁ₐ or D2 receptors; measure cAMP inhibition (5-HT₁ₐ) or calcium flux (D2) .
- Kinetic Studies : Surface Plasmon Resonance (SPR) to determine association/dissociation rates (e.g., Kon/Koff for receptor-ligand interactions) .
Methodological Considerations
Q. How can regioselectivity challenges during alkylation be addressed?
- Directing Groups : Temporarily introduce protecting groups (e.g., Boc on piperazine) to bias substitution at N4 .
- Catalytic Methods : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of methylcyclohexyl halides .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and guide reagent selection .
Q. What strategies mitigate cytotoxicity in cell-based assays?
- Dose Optimization : Start with low concentrations (1–10 µM) and use MTT assays to determine LD₅₀ .
- Prodrug Design : Mask the ethyl group with acetyl or carbamate moieties to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
